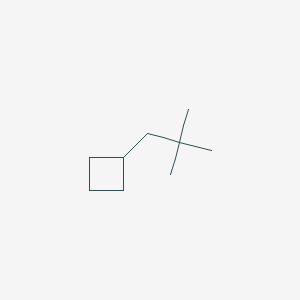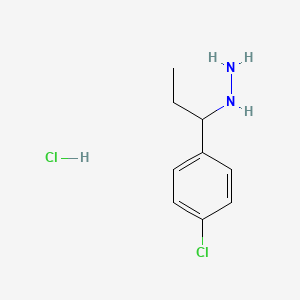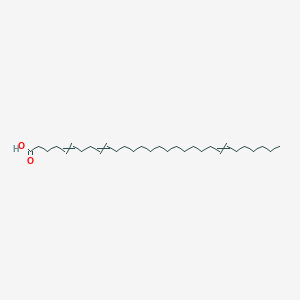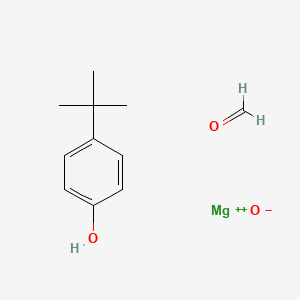
(2,2-Dimethylpropyl)cyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Dimethylpropyl)cyclobutane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclobutane ring with a 2,2-dimethylpropyl substituent, making it a branched cycloalkane. The molecular formula for this compound is C9H18.
准备方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing cyclobutane derivatives, including (2,2-Dimethylpropyl)cyclobutane, is the [2+2] cycloaddition reaction. This reaction involves the combination of two alkenes to form a cyclobutane ring. The reaction typically requires ultraviolet light or a suitable catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of cyclobutane derivatives often involves the use of metal-catalyzed reactions. For example, the Suzuki-Miyaura coupling reaction can be employed to synthesize substituted cyclobutanes. This reaction involves the coupling of potassium cyclobutyltrifluoroborates with aryl chlorides in the presence of a palladium catalyst .
化学反应分析
Types of Reactions
(2,2-Dimethylpropyl)cyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert cyclobutanones back to cyclobutanes.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products
Oxidation: Cyclobutanones and carboxylic acids.
Reduction: Cyclobutanes.
Substitution: Halogenated cyclobutanes.
科学研究应用
(2,2-Dimethylpropyl)cyclobutane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Some cyclobutane-containing compounds are used in drug development for their unique structural properties.
Industry: Cyclobutane derivatives are used in the production of polymers and other materials with specific mechanical properties.
作用机制
The mechanism of action for (2,2-Dimethylpropyl)cyclobutane in chemical reactions typically involves the formation and breaking of carbon-carbon bonds. In [2+2] cycloaddition reactions, the compound acts as a diene or dienophile, facilitating the formation of cyclobutane rings. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
Cyclopropane: A smaller cycloalkane with three carbon atoms in the ring.
Cyclopentane: A larger cycloalkane with five carbon atoms in the ring.
Cyclohexane: A six-membered cycloalkane ring.
Uniqueness
(2,2-Dimethylpropyl)cyclobutane is unique due to its branched structure, which imparts different chemical and physical properties compared to its linear or less-branched counterparts. The presence of the 2,2-dimethylpropyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
属性
CAS 编号 |
67570-37-0 |
|---|---|
分子式 |
C9H18 |
分子量 |
126.24 g/mol |
IUPAC 名称 |
2,2-dimethylpropylcyclobutane |
InChI |
InChI=1S/C9H18/c1-9(2,3)7-8-5-4-6-8/h8H,4-7H2,1-3H3 |
InChI 键 |
AUFRVMKIIXYWPA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC1CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)

![N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide](/img/structure/B14456325.png)
![1,1'-Sulfonylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14456333.png)






![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy-](/img/structure/B14456383.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14456385.png)
![1-[(5-Methyl-2-nitrophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14456390.png)

